Einecs 299-623-0
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists substances marketed in the EU between January 1, 1971, and September 18, 1981. EINECS 299-623-0 is a unique identifier for a chemical within this inventory. Under the REACH regulation, EINECS chemicals require rigorous safety assessments, often leveraging computational tools like (Q)SARs (Quantitative Structure-Activity Relationships) to predict toxicity and environmental hazards when experimental data are lacking .
Properties
CAS No. |
93893-35-7 |
|---|---|
Molecular Formula |
C32H50N14O12S2 |
Molecular Weight |
887.0 g/mol |
IUPAC Name |
5-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-aminoethanol |
InChI |
InChI=1S/C28H36N12O10S2.2C2H7NO/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;2*3-1-2-4/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H3,29,31,33,35,37)(H3,30,32,34,36,38);2*4H,1-3H2/b2-1+;; |
InChI Key |
MXWSRNRSKIKKRN-SEPHDYHBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)O.C(CO)N.C(CO)N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)O.C(CO)N.C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.
Reaction Conditions: These reactions typically require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Einecs 299-623-0 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Einecs 299-623-0 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It finds applications in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Einecs 299-623-0 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Structural Similarity and Read-Across Approaches
Structural analogs of EINECS compounds are identified using molecular similarity metrics, such as the Tanimoto index based on PubChem 2D fingerprints. A threshold of ≥70% similarity is often used to define analogs . For example, a study compared 1,387 REACH Annex VI chemicals (labeled data) with 33,000 EINECS compounds, demonstrating that a small subset of labeled chemicals could predict properties for a much larger unlabeled set via structural similarity . This "read-across" approach reduces reliance on animal testing and accelerates hazard assessments.
Table 1: Structural Similarity Metrics for EINECS Compounds
Physicochemical Property Space
Physicochemical properties (e.g., log Kow, bioavailability) are critical for toxicity predictions. A comparison of 28 ERGO reference substances with 56,703 EINECS compounds revealed that ERGO substances broadly overlap with EINECS in bioavailability-related properties, enabling predictive modeling for uncharacterized chemicals .
Table 2: Key Physicochemical Properties for Comparison
| Property | EINECS Range | ERGO Range | Reference |
|---|---|---|---|
| log Kow (hydrophobicity) | -5 to 12 | -3 to 8 | |
| Molecular weight | 50–800 Da | 100–500 Da | |
| Bioavailability | Moderate to high | High |
Toxicity Predictions Using QSAR Models
(Q)SAR models are validated for predicting acute toxicity of EINECS chemicals. For example:
- Substituted mononitrobenzenes: Toxicity to fish and daphnids was predicted using log Kow values and in vitro data .
- Chlorinated alkanes : In vivo fish toxicity was inferred from in vitro assays .
These models cover ~0.7% of EINECS chemicals, highlighting the need for expanded computational frameworks .
Table 3: Toxicity Prediction Accuracy
| Compound Class | Model Accuracy (%) | Organism Tested | Reference |
|---|---|---|---|
| Mononitrobenzenes | 85–92 | Fish, Daphnids | |
| Chlorinated alkanes | 78–88 | Fish | |
| Organothiophosphates | 80–85 | Fish |
Regulatory and Hazard Classification
Under REACH and CLP regulations, EINECS chemicals must be classified based on hazards. Structural analogs from REACH Annex VI often serve as proxies for uncharacterized EINECS substances. For instance, ≥70% similarity to a classified Annex compound can justify read-across hazard labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
